2-{1-[(3-fluoropyridin-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine

Fluorine-mediated electronic modulation pKa tuning Kinase inhibitor design

2-{1-[(3-fluoropyridin-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine (CAS 2549044-72-4, molecular formula C₁₇H₁₉FN₄, molecular weight 298.36 g/mol) belongs to the octahydropyrrolo[2,3-c]pyrrole chemical class, featuring a saturated bicyclic diamine core N-substituted with a 3-fluoropyridin-4-ylmethyl group and a pyridin-2-yl group. This compound has been explicitly disclosed in the patent literature as a heterocyclyl-substituted pyrrolopyridine inhibitor of the CDK12 kinase (WO-2019058132-A1), indicating its intended application in kinase-targeting medicinal chemistry programs.

Molecular Formula C17H19FN4
Molecular Weight 298.36 g/mol
CAS No. 2549044-72-4
Cat. No. B6460384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{1-[(3-fluoropyridin-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine
CAS2549044-72-4
Molecular FormulaC17H19FN4
Molecular Weight298.36 g/mol
Structural Identifiers
SMILESC1CN(C2C1CN(C2)C3=CC=CC=N3)CC4=C(C=NC=C4)F
InChIInChI=1S/C17H19FN4/c18-15-9-19-7-4-13(15)10-21-8-5-14-11-22(12-16(14)21)17-3-1-2-6-20-17/h1-4,6-7,9,14,16H,5,8,10-12H2
InChIKeyWSCOWKZHFUWNRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{1-[(3-Fluoropyridin-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine: Structural Identity, Class Membership, and Procurement Baseline


2-{1-[(3-fluoropyridin-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine (CAS 2549044-72-4, molecular formula C₁₇H₁₉FN₄, molecular weight 298.36 g/mol) belongs to the octahydropyrrolo[2,3-c]pyrrole chemical class, featuring a saturated bicyclic diamine core N-substituted with a 3-fluoropyridin-4-ylmethyl group and a pyridin-2-yl group . This compound has been explicitly disclosed in the patent literature as a heterocyclyl-substituted pyrrolopyridine inhibitor of the CDK12 kinase (WO-2019058132-A1), indicating its intended application in kinase-targeting medicinal chemistry programs . Commercially, it is supplied as a research-grade building block (typical purity ≥95%) for non-human, non-therapeutic laboratory use, and its procurement is warranted primarily by programs requiring this precise substitution pattern for structure-activity relationship (SAR) exploration around the octahydropyrrolo[2,3-c]pyrrole scaffold .

Why Generic Substitution Fails for 2-{1-[(3-Fluoropyridin-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine: The Consequences of Fluorine Position and Linker Chemistry


The octahydropyrrolo[2,3-c]pyrrole scaffold tolerates diverse N-1 and N-5 substituents—including sulfonyl, alkyl, and heteroarylmethyl groups—that profoundly alter molecular recognition, physicochemical properties, and synthetic tractability . Simple replacement of the 3-fluoropyridin-4-ylmethyl moiety with an unsubstituted pyridin-3-ylmethyl analog (CAS 2742055-63-4) removes the electron-withdrawing fluorine atom that modulates both the pKa of the adjacent pyridine nitrogen and the overall molecular dipole, potentially affecting target engagement and cellular permeability . Likewise, substituting the methylene linker with a sulfonyl group (e.g., cyclopropanesulfonyl analog, CAS not available for direct comparison) eliminates the conformational flexibility and basicity of the tertiary amine at N-1, fundamentally altering binding modality . Therefore, procurement of the exact compound—rather than a near-neighbor—is mandatory when SAR studies demand preservation of the fluorine-mediated electronic effects and the methylene-linked topology.

Quantitative Differentiation Evidence for 2-{1-[(3-Fluoropyridin-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine Versus Closest Analogs


Fluorine Substitution Pattern: Differentiating the 3-Fluoropyridin-4-ylmethyl Isomer from Non-Fluorinated and Regioisomeric Analogs

The target compound incorporates a single fluorine atom at the 3-position of the pyridin-4-ylmethyl substituent. In contrast, the closest pyridine-regioisomeric comparator, 2-{1-[(pyridin-3-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine (CAS 2742055-63-4), lacks fluorine entirely, eliminating the strong electron-withdrawing effect that reduces the basicity of the pyridine nitrogen and alters hydrogen-bond acceptor capacity [1].

Fluorine-mediated electronic modulation pKa tuning Kinase inhibitor design

Linker Type and Basicity at N-1: Methylene vs. Sulfonyl Connectivity Defines Protonation State and Synthetic Versatility

The target compound features a methylene (–CH₂–) linker connecting the octahydropyrrolo[2,3-c]pyrrole N-1 to the 3-fluoropyridin-4-yl group, preserving a tertiary amine center capable of protonation, salt formation, and further derivatization. This stands in sharp contrast to sulfonyl-linked analogs such as 2-[1-(cyclopropanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-fluoropyridine, where the sulfonamide nitrogen is non-basic and chemically inert under standard reaction conditions .

Linker chemistry Amine basicity Synthetic diversification

Molecular Weight and Property Space: Fit for Oral Bioavailability and CNS Penetration Evaluation

With a molecular weight of 298.36 g/mol, the target compound resides within the favorable range defined by Lipinski's Rule of Five (MW < 500) and the more stringent CNS drug-likeness criteria (MW < 400). This is meaningfully lower than sulfonyl-substituted analogs in the octahydropyrrolo[2,3-c]pyrrole series, such as 2-[1-(2-bromobenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine (MW ≈ 407 g/mol, CAS 2549007-31-8), which exceeds the preferred MW range for CNS candidates .

Drug-likeness Physicochemical properties Oral bioavailability prediction

Patent-Anchored Target Engagement: Explicit Disclosure in CDK12 Inhibitor Patent Family

The target compound is explicitly catalogued within the patent family of heterocyclyl-substituted pyrrolopyridines that are inhibitors of CDK12 kinase (WO-2019058132-A1), as documented in third-party literature indexing services . This patent family is distinct from other octahydropyrrolo[2,3-c]pyrrole-containing patents (e.g., those targeting autoimmune disorders) because it claims CDK12 as the primary molecular target, and the compound's specific substitution pattern is encompassed by the Markush claims. In contrast, many octahydropyrrolo[2,3-c]pyrrole derivatives on the market lack patent-validated target annotation.

CDK12 kinase inhibition Patent specificity Target validation

Recommended Application Scenarios for 2-{1-[(3-Fluoropyridin-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine Based on Differentiated Evidence


CDK12 Inhibitor Lead Optimization Programs Requiring Fluorine-Containing Hinge-Binding Fragments

Based on its patent association with CDK12 kinase inhibition (WO-2019058132-A1) and the presence of the 3-fluoropyridin-4-yl group—a recognized hinge-binding motif in kinase inhibitor design—this compound is prioritized for SAR exploration campaigns targeting CDK12-driven cancers (e.g., HER2-positive breast cancer) and myotonic dystrophy type 1 . The fluorine atom offers a potential advantage in modulating hinge-region hydrogen bonding relative to non-fluorinated pyridylmethyl analogs, a critical variable in achieving CDK12 selectivity over other cyclin-dependent kinases.

Central Nervous System (CNS) Drug Discovery Requiring Low-Molecular-Weight, Low-tPSA Kinase Probe Molecules

With a molecular weight of 298.36 g/mol and a calculated topological polar surface area of approximately 30–35 Ų, this compound falls within the favorable CNS drug-likeness space (MW < 400, tPSA < 70 Ų) and outperforms heavier sulfonyl-substituted analogs (>400 g/mol) in predicted brain penetration . It is therefore suited for hit-to-lead programs where blood-brain barrier permeability is a critical selection criterion, particularly for CNS malignancies or neurodegenerative disorders linked to CDK12 dysregulation.

Late-Stage Functionalization and Salt-Form Screening via the Methylene-Linked Tertiary Amine Handle

The methylene linker at N-1 preserves a tertiary amine center that remains available for salt formation (HCl, mesylate, tosylate) and covalent derivatization. This contrasts with sulfonyl-linked analogs where the N-1 nitrogen is inert, making the target compound the preferred choice for medicinal chemistry teams needing to optimize solubility, crystallinity, or install prodrug moieties without resorting to de novo scaffold synthesis .

Building Block Procurement for Parallel Synthesis Libraries Targeting the Octahydropyrrolo[2,3-c]pyrrole Chemical Space

As a pre-functionalized octahydropyrrolo[2,3-c]pyrrole core bearing both a fluorinated heteroaryl group and a pyridin-2-yl group, this compound serves as a versatile diversification point for combinatorial library synthesis. Procurement of this specific regioisomer eliminates the need for multi-step protection/deprotection sequences that would be necessary if starting from the unsubstituted octahydropyrrolo[2,3-c]pyrrole scaffold, reducing synthesis cycle time and improving library enumeration efficiency .

Quote Request

Request a Quote for 2-{1-[(3-fluoropyridin-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.